

A Technical Guide to the Crystal Structure of Aluminum Phenoxide

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Compound of Interest

Compound Name: Aluminum phenoxide

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Abstract

Aluminum phenoxide, a versatile Lewis acid catalyst and precursor in materials science, exhibits complex structural chemistry. This technical guide provides an in-depth analysis of the crystal structure of **aluminum phenoxide**, focusing on its common dimeric form when crystallized from coordinating solvents such as tetrahydrofuran (THF). This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents visual representations of its structure and relevant experimental workflows to support researchers in their understanding and application of this important organoaluminum compound.

Introduction

Aluminum phenoxide, with the general formula Al(OPh)_3 , is a valuable reagent in organic synthesis and polymer chemistry.[1] Its reactivity and catalytic activity are intrinsically linked to its molecular structure. In the solid state, **aluminum phenoxide** deviates from a simple monomeric structure, tending to form oligomeric species.[2][3] A well-characterized and stable crystalline form is the dimeric tetrahydrofuran adduct, $[\text{Al(OPh)}_3 \cdot \text{THF}]_2$. [4][5] The definitive method for elucidating the three-dimensional arrangement of atoms in this crystalline form is single-crystal X-ray diffraction (SCXRD).[4] This guide focuses on the detailed crystal structure of this dimeric adduct, providing quantitative data and procedural insights for its preparation and analysis.

Crystal Structure of the Aluminum Phenoxide THF Adduct

When crystallized from a coordinating solvent like tetrahydrofuran (THF), **aluminum phenoxide** forms a dimeric THF adduct with the chemical formula $[\text{Al}(\text{OPh})_3 \cdot \text{THF}]_2$.^{[4][5]}

Molecular Structure

The crystal structure reveals a centrosymmetric dimer where two aluminum centers are bridged by two phenoxide ligands, creating a central $[\text{Al}(\mu\text{-OPh})_2\text{Al}]$ core.^[4] Each aluminum atom is in a five-coordinate environment with a disordered trigonal bipyramidal geometry.^{[4][5]} The coordination sphere of each aluminum atom is completed by two terminal phenoxide groups and one molecule of THF.^[4]

The Al-O bond lengths for the terminal phenoxide ligands are typically shorter than those for the bridging phenoxide ligands, reflecting the different bonding modes.^[4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for the dimeric **aluminum phenoxide** THF adduct, $[\text{Al}(\text{OPh})_3 \cdot \text{THF}]_2$.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	12.0108(5)
b (Å)	10.555(4)
c (Å)	15.888(6)
α (°)	90
β (°)	95.88(3)
γ (°)	90
Volume (Å ³)	2003.8(13)
Z	2
Temperature (K)	296

Note: Data derived from a representative single-crystal X-ray diffraction study.[\[6\]](#)

Experimental Protocols

Synthesis of Aluminum Phenoxide

There are two primary routes for the synthesis of **aluminum phenoxide**.

This method involves the direct reaction of aluminum metal with phenol, often in the presence of a catalyst.

Materials:

- Aluminum powder or turnings (1 mole)
- Phenol (excess)
- Mercuric chloride (0.001-0.01 mole, catalyst)[\[6\]](#)[\[7\]](#)

- Anhydrous toluene or other suitable inert solvent

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), add aluminum powder and a catalytic amount of mercuric chloride to a reaction flask equipped with a reflux condenser.
- Add an excess of molten phenol or a solution of phenol in an inert solvent.
- Heat the reaction mixture to reflux. The reaction is evidenced by the evolution of hydrogen gas.^[2]
- Continue refluxing until the evolution of hydrogen ceases, indicating the completion of the reaction.
- After cooling, the excess solvent and phenol can be removed under reduced pressure.
- The resulting solid **aluminum phenoxide** can be purified by recrystallization from a suitable solvent like THF to obtain single crystals.

This route involves a ligand exchange reaction between an aluminum alkoxide or an organoaluminum compound and phenol.^[8]

Materials:

- Aluminum isopropoxide or triethylaluminum (1 equivalent)
- Phenol (3 equivalents)
- Anhydrous toluene or other suitable inert solvent

Procedure:

- Under an inert atmosphere, dissolve the aluminum precursor (aluminum isopropoxide or triethylaluminum) in an anhydrous inert solvent.
- Slowly add a solution of phenol (3 equivalents) in the same solvent to the aluminum precursor solution.

- The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. For example, a related salan-aluminum compound was synthesized by reacting aluminum isopropoxide with the corresponding ligand in toluene at 80°C over several days.[8]
- The product can be isolated by removal of the solvent under vacuum.
- For crystallographic studies, the crude product should be recrystallized from a coordinating solvent like THF.

Characterization Methods

Protocol for Data Collection and Structure Refinement:

- **Crystal Mounting:** A suitable single crystal of the **aluminum phenoxide** THF adduct is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal motion and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Sample Preparation and Analysis:

- **Sample Preparation:** For solution-state NMR, dissolve a small amount of the **aluminum phenoxide** sample in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube under an inert atmosphere. For solid-state NMR, the crystalline sample is packed into a suitable rotor.

- ^1H and ^{13}C NMR: These spectra provide information about the organic phenoxide and THF ligands.
- ^{27}Al NMR: This technique is particularly informative for probing the coordination environment of the aluminum center. The chemical shift can distinguish between different coordination numbers (e.g., four-, five-, or six-coordinate aluminum species). In solution, ^{27}Al NMR can reveal the presence of different species in equilibrium.^[4]

Sample Preparation and Analysis:

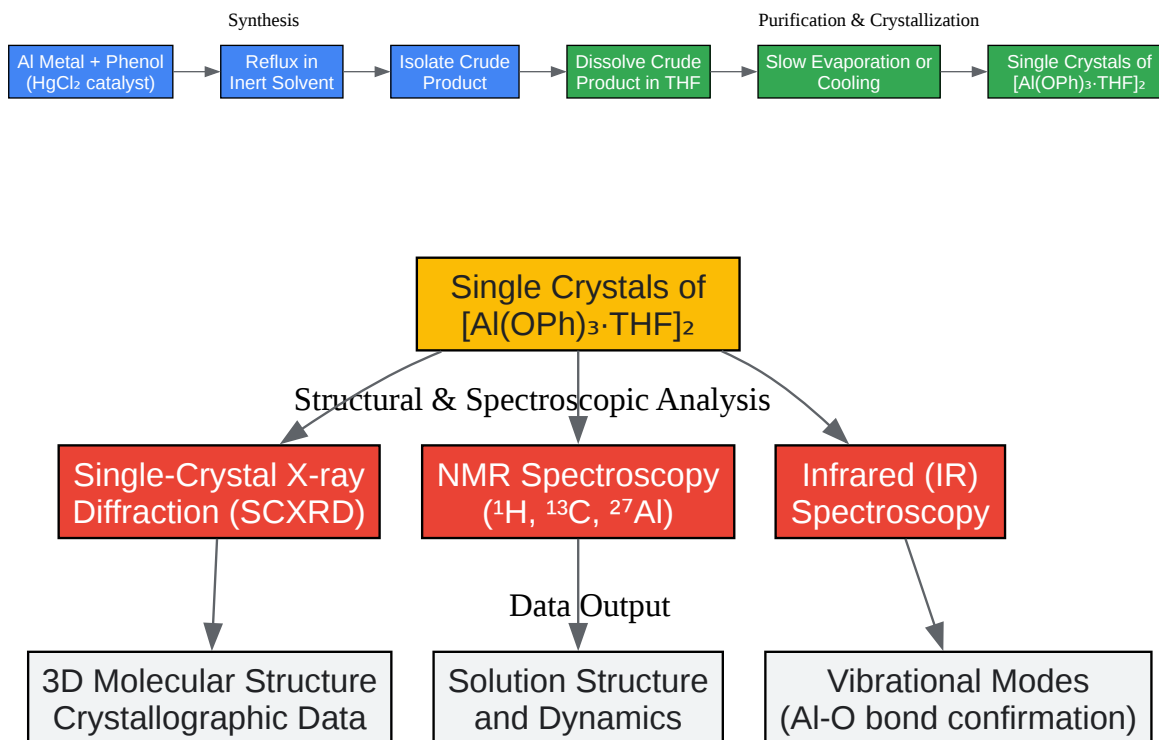
- Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
- Analysis: The IR spectrum is recorded. The formation of **aluminum phenoxide** is confirmed by the disappearance of the broad O-H stretching band of phenol and the appearance of new bands corresponding to the Al-O-C stretching vibrations.

Visualizations

Molecular Structure of Dimeric Aluminum Phenoxide THF Adduct

Caption: Dimeric structure of $[\text{Al}(\text{OPh})_3 \cdot \text{THF}]_2$.

Experimental Workflow for Synthesis and Crystallization



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